molecular formula C6H6F6O4Sn B14748985 Dimethyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 650-22-6

Dimethyl{bis[(trifluoroacetyl)oxy]}stannane

Cat. No.: B14748985
CAS No.: 650-22-6
M. Wt: 374.81 g/mol
InChI Key: LBXOWHZMLSAJCY-UHFFFAOYSA-L
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Description

Dimethyl{bis[(trifluoroacetyl)oxy]}stannane is a chemical compound that features a tin (Sn) atom bonded to two methyl groups and two trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl{bis[(trifluoroacetyl)oxy]}stannane can be synthesized through the reaction of dimethyltin dichloride with trifluoroacetic anhydride. The reaction typically occurs under an inert atmosphere to prevent moisture and air from affecting the reaction. The general reaction scheme is as follows:

(CH3)2SnCl2+2(CF3CO)2O(CH3)2Sn(OCOCF3)2+2HCl\text{(CH}_3\text{)}_2\text{SnCl}_2 + 2 \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Sn(OCOCF}_3\text{)}_2 + 2 \text{HCl} (CH3​)2​SnCl2​+2(CF3​CO)2​O→(CH3​)2​Sn(OCOCF3​)2​+2HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis method. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture and air. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.

    Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trifluoroacetyl groups.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Compounds with substituted functional groups in place of the trifluoroacetyl groups.

Scientific Research Applications

Dimethyl{bis[(trifluoroacetyl)oxy]}stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoroacetyl groups into molecules.

    Biology: Investigated for its potential use in biological assays and as a labeling reagent.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Dimethyl{bis[(trifluoroacetyl)oxy]}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoroacetyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Dimethyltin dichloride: A precursor in the synthesis of Dimethyl{bis[(trifluoroacetyl)oxy]}stannane.

    Bis(trifluoroacetoxy)iodobenzene: Another compound containing trifluoroacetyl groups, used in organic synthesis.

Uniqueness

This compound is unique due to the presence of both tin and trifluoroacetyl groups in its structure. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.

Properties

CAS No.

650-22-6

Molecular Formula

C6H6F6O4Sn

Molecular Weight

374.81 g/mol

IUPAC Name

[dimethyl-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/2C2HF3O2.2CH3.Sn/c2*3-2(4,5)1(6)7;;;/h2*(H,6,7);2*1H3;/q;;;;+2/p-2

InChI Key

LBXOWHZMLSAJCY-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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